3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBKUHJRZDMLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Methoxyethyl)piperazine Intermediate
- Starting Materials: Piperazine and 2-methoxyethyl chloride or bromide.
- Reaction Conditions: Nucleophilic substitution under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Procedure: Piperazine is reacted with 2-methoxyethyl halide at elevated temperature (50–80 °C) for several hours to yield 4-(2-methoxyethyl)piperazine.
- Yield: Typically moderate to high (60–85%) depending on purity and reaction time.
Coupling with 3-Aminopropanone Moiety
- Approach: The 3-aminopropan-1-one fragment can be introduced via reductive amination or acylation.
- Method A (Reductive Amination):
- React 4-(2-methoxyethyl)piperazine with 3-oxopropanamide or an equivalent aldehyde/ketone derivative.
- Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride in methanol or dichloromethane.
- Reaction temperature: Room temperature to 40 °C.
- Time: 4–12 hours.
- Method B (Acylation):
- Acylate the piperazine nitrogen with 3-chloropropanone or 3-bromopropanone under basic conditions.
- Base: Triethylamine or diisopropylethylamine.
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 0–25 °C.
- Time: 2–6 hours.
Purification and Characterization
- Purification: Flash chromatography on silica gel using gradients of dichloromethane/methanol mixtures or recrystallization from ethanol.
- Characterization: Confirmed by NMR (1H, 13C), LC-MS, IR spectroscopy, and melting point analysis.
Data Table Summarizing Preparation Parameters
| Step | Reaction Type | Reagents / Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic Substitution | Piperazine + 2-methoxyethyl chloride, K2CO3, DMF | 60–80 | 6–12 | 70–85 | Requires dry conditions |
| 2A | Reductive Amination | 4-(2-methoxyethyl)piperazine + 3-oxopropanamide, NaBH3CN, MeOH | 25–40 | 4–12 | 60–75 | Mild conditions, selective reaction |
| 2B | Acylation | 4-(2-methoxyethyl)piperazine + 3-chloropropanone, Et3N, DCM | 0–25 | 2–6 | 55–70 | Sensitive to moisture |
| 3 | Purification | Silica gel chromatography or recrystallization | Ambient | Variable | — | Essential for high purity |
Research Findings and Optimization Notes
- Catalyst and Solvent Effects: Use of polar aprotic solvents such as DMF or NMP enhances nucleophilic substitution efficiency for the piperazine alkylation step.
- Reducing Agent Selection: Sodium triacetoxyborohydride offers milder conditions and higher selectivity in reductive amination compared to sodium cyanoborohydride.
- Temperature Control: Maintaining lower temperatures during acylation reduces side reactions such as over-acylation or decomposition.
- Purity Considerations: Flash chromatography with gradient elution is critical to separate unreacted starting materials and by-products, especially in the final step.
- Green Chemistry Aspects: Ultrasound-assisted reactions and one-pot synthesis methods have been explored in related compounds to improve yields and reduce reaction times, though specific data for this compound are limited.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso compounds, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors, influencing signal transduction pathways and exerting pharmacological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations :
- Trifluoromethylphenyl analogs (16, 17) exhibit higher molecular weights and lipophilicity compared to the target compound due to the electron-withdrawing CF₃ group. These substituents enhance metabolic stability but reduce solubility .
- The 2-methoxyethyl group in the target compound balances hydrophilicity and flexibility, favoring blood-brain barrier penetration for CNS-targeted applications .
Pharmacological Activity Comparisons
Key Observations :
- The target compound’s antiseizure activity is attributed to its ability to modulate GABAergic or glutamatergic pathways, though its potency is lower than quinazoline-containing analogs (IC₅₀ = 30 nM) .
- Antimicrobial activity in analogs correlates with bulky substituents (e.g., bis-CF₃ benzyl groups in 5b), which disrupt bacterial membranes .
- Antitubercular activity in compound 3a highlights the role of heterocyclic substituents (e.g., benzimidazole) in targeting mycobacterial enzymes .
Biological Activity
3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, which includes an amino group and a propanone moiety, positions it as a candidate for various pharmacological applications, particularly in the treatment of neurological and psychiatric disorders. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 236.31 g/mol. Its structure includes a piperazine ring substituted with a methoxyethyl group and an amino group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 221043-84-1 |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly glutamatergic and dopaminergic pathways. It is hypothesized that this compound may act as a modulator of glutamate receptors, potentially influencing synaptic plasticity and cognitive functions. Research indicates that similar compounds demonstrate effects on dopamine receptor activity, which could be relevant for treating conditions such as depression and anxiety disorders.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
Study 1: Neurotransmitter Modulation
A study exploring the effects of piperazine derivatives on neurotransmitter systems found that compounds structurally similar to this compound can effectively modulate dopamine receptors, indicating potential use in treating mood disorders.
Study 2: Anti-Cancer Activity
Research on piperazine-based compounds demonstrated their ability to sensitize colon cancer cells to apoptosis by disrupting microtubule dynamics. Although not directly tested on this specific compound, the findings suggest a promising avenue for further investigation into its anti-cancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
